2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid
Description
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H13NO2S/c1-11-3-2-9-7(6-11)4-8(14-9)5-10(12)13/h4H,2-3,5-6H2,1H3,(H,12,13) |
InChI Key |
INXIEVNGMWLCOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=C(S2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the polymerization of 2-thiopheneethylamine with formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid has several scientific research applications:
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three key thienopyridine derivatives: clopidogrel, prasugrel, and ticlopidine (Table 1).
| Compound | Substituents | Key Functional Groups | Molecular Formula |
|---|---|---|---|
| 2-(5-Methyl-4,5,6,7-tetrahydrothieno[...])acetic acid | Methyl (C5), acetic acid (C2) | Tetrahydrothienopyridine, carboxylic acid | C₁₁H₁₃NO₂S |
| Clopidogrel | 2-Chlorophenyl (C2), methyl ester (C7) | Tetrahydrothienopyridine, ester, chlorophenyl | C₁₆H₁₆ClNO₂S |
| Prasugrel | Cyclopropyl-carbonyl-2-fluorobenzyl (C5), acetate (C2) | Tetrahydrothienopyridine, ester, fluorophenyl | C₂₀H₂₀FNO₃S |
| Ticlopidine | 2-Chlorophenyl (C2), methylene bridge (C5) | Thienopyridine, chlorophenyl, secondary amine | C₁₄H₁₄ClNS |
Key Observations :
- Substituent Diversity : The target compound lacks the ester or halogenated aromatic groups present in clopidogrel and prasugrel, which are critical for prodrug activation .
- Acid vs.
Pharmacological Activity
- Clopidogrel and Prasugrel : Both require hepatic metabolism to active thiol metabolites for P2Y12 inhibition. The ester group in clopidogrel is hydrolyzed to a carboxylic acid derivative (inactive), while prasugrel’s cyclopropyl-carbonyl-fluorobenzyl group enables faster activation .
- Target Compound : The acetic acid group eliminates the need for metabolic activation, suggesting direct activity. However, its antiplatelet efficacy remains uncharacterized in the literature, unlike clopidogrel (IC₅₀ ~50 nM for ADP-induced aggregation) .
Stability and Degradation
- Clopidogrel Degradation: Under hydrolytic conditions, clopidogrel degrades to (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-yl)acetic acid, a structural analog of the target compound .
- Target Compound Stability : The absence of ester or labile groups (e.g., ticlopidine’s methylene bridge) likely improves stability under oxidative or hydrolytic stress .
Biological Activity
2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid is a compound of interest due to its potential therapeutic applications. This article explores the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H13NOS
- Molecular Weight : 219.29 g/mol
- CAS Number : 1056549-88-2
The compound has been studied for its inhibitory effects on various biological pathways. It primarily acts as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key player in multiple cellular processes including metabolism and cell survival. The inhibition of GSK-3β has been linked to neuroprotective effects and anti-inflammatory properties.
Anti-inflammatory Effects
Research indicates that this compound significantly reduces the production of pro-inflammatory cytokines in vitro. In a study using lipopolysaccharide (LPS)-stimulated microglial cells, the compound demonstrated a notable decrease in nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. These findings suggest its potential application in treating neuroinflammatory conditions.
| Concentration (µM) | NO Production (%) | IL-6 Production (%) |
|---|---|---|
| 1 | 30 | 25 |
| 10 | 15 | 10 |
| Control | 100 | 100 |
Neuroprotective Effects
The compound has shown promise in neuroprotection against tau hyperphosphorylation, a hallmark of neurodegenerative diseases such as Alzheimer's. In cellular models treated with okadaic acid, which induces tau hyperphosphorylation, the compound improved cell viability and reduced tau phosphorylation levels significantly.
Case Studies
- Neurodegeneration Model : In a study involving HT-22 mouse hippocampal neuronal cells, treatment with the compound resulted in increased cell viability at concentrations up to 10 µM compared to untreated controls. This suggests protective effects against oxidative stress-induced cell death.
- Cytotoxicity Assessment : A cytotoxicity assay conducted on BV-2 microglial cells revealed that the compound did not significantly reduce cell viability at concentrations up to 50 µM. This indicates a favorable safety profile for potential therapeutic use.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Preliminary data suggest that it has moderate solubility and stability in biological systems, making it a candidate for further development in pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
